Substitution Pattern vs. Non-Amino and Chloro Analogs
Dicyclopropyl-1,3,5-triazin-2-amine possesses a primary amine (-NH₂) at the 2-position and two cyclopropyl groups at the 4- and 6-positions, distinguishing it from key comparators. The 2,4-dicyclopropyl-1,3,5-triazine comparator lacks the 2-amino group entirely , while 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine contains a chlorine atom at the 4-position instead of a second cyclopropyl ring . This substitution pattern is explicitly defined in patent US4670559A as the requisite scaffold for synthesizing herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas [1].
| Evidence Dimension | Substitution pattern and functional group identity at positions 2, 4, and 6 |
|---|---|
| Target Compound Data | 2-amino, 4-cyclopropyl, 6-cyclopropyl; MW 176.22 g/mol; C₉H₁₂N₄ |
| Comparator Or Baseline | Comparator 1: 2,4-dicyclopropyl-1,3,5-triazine (MW 161.208 g/mol; C₉H₁₁N₃; no 2-amino group); Comparator 2: 4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine (MW 170.6 g/mol; C₆H₇ClN₄) |
| Quantified Difference | Presence of 2-amino group (absent in Comparator 1); second cyclopropyl replaces Cl (present in Comparator 2); molecular weight differs by +15.01 g/mol vs. Comparator 1 and +5.62 g/mol vs. Comparator 2 |
| Conditions | Structural analysis based on published molecular formulas, IUPAC nomenclature, and SMILES notations |
Why This Matters
The 2-amino-4,6-dicyclopropyl pattern is the exact scaffold required for constructing a documented class of herbicidal sulfonylureas; procurement of the correct substitution pattern is non-negotiable for synthetic fidelity in agrochemical research.
- [1] US Patent US4670559A. 2-amino-4-cyclopropyl-1,3,5-triazines as intermediates for the production of herbicidally active N-(cyclopropyl-triazinyl)-N'-arylsulfonyl ureas. Ciba-Geigy Corporation. Published 1987. View Source
